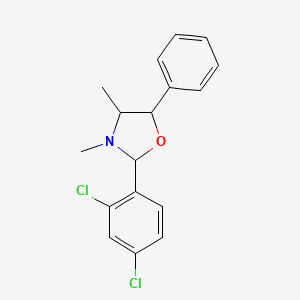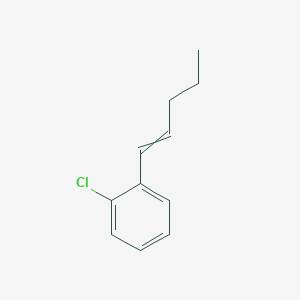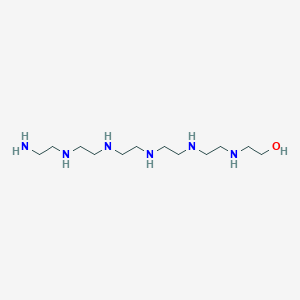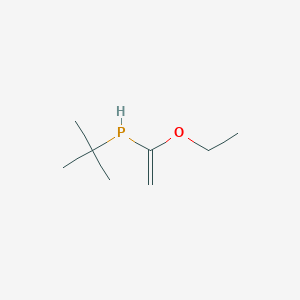
N-Methyloctan-1-amine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyloctan-1-amine–hydrogen chloride (1/1) is an organic compound with the chemical formula C9H21N·HCl. It is a secondary amine and is typically found as a colorless liquid with a distinctive amine odor. This compound is known for its lipophilicity and surface activity, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyloctan-1-amine can be synthesized through the reaction of octylamine with formaldehyde and hydrogen chloride. The reaction typically involves heating the mixture under reflux conditions, followed by distillation to purify the product .
Industrial Production Methods
In industrial settings, the production of N-Methyloctan-1-amine–hydrogen chloride involves the use of large-scale reactors where octylamine is reacted with formaldehyde and hydrogen chloride under controlled conditions. The product is then purified through distillation and crystallization processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyloctan-1-amine–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-methyl-N-octylamine oxide.
Reduction: Formation of octylamine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
N-Methyloctan-1-amine–hydrogen chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-Methyloctan-1-amine–hydrogen chloride involves its interaction with various molecular targets, including enzymes and receptors. It acts as a nucleophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it can interact with amine oxidases and other enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylhexan-1-amine: Similar structure but with a shorter carbon chain.
N-Methyldecan-1-amine: Similar structure but with a longer carbon chain.
N-Methylheptan-1-amine: Similar structure but with a slightly shorter carbon chain
Uniqueness
N-Methyloctan-1-amine–hydrogen chloride is unique due to its specific carbon chain length, which provides an optimal balance of lipophilicity and surface activity. This makes it particularly useful in applications requiring these properties, such as in the formulation of surfactants and detergents .
Properties
CAS No. |
190582-28-6 |
|---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.73 g/mol |
IUPAC Name |
N-methyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-3-4-5-6-7-8-9-10-2;/h10H,3-9H2,1-2H3;1H |
InChI Key |
LPHLNZHFRMZONI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)


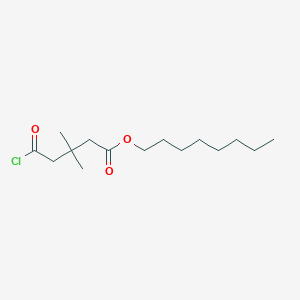
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

